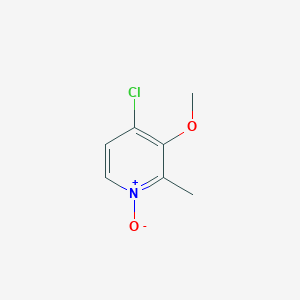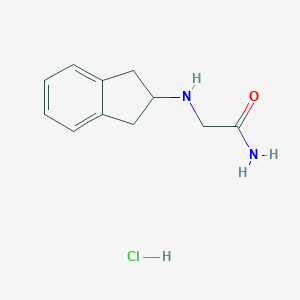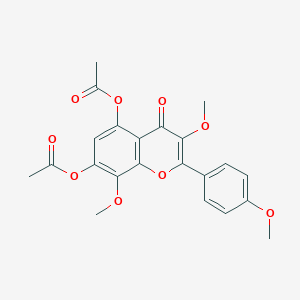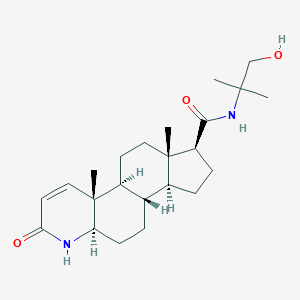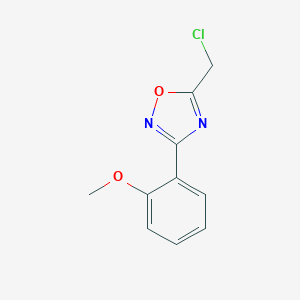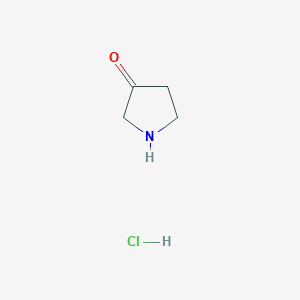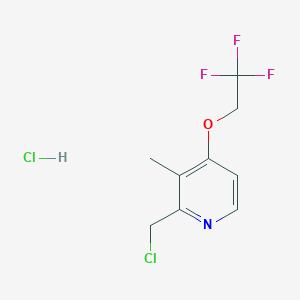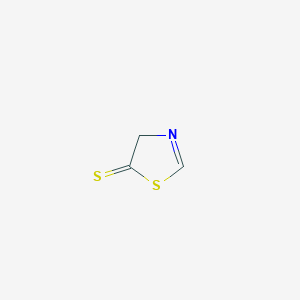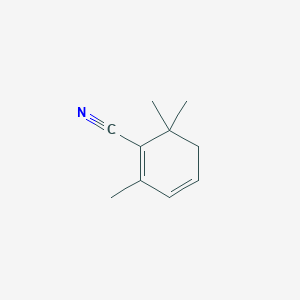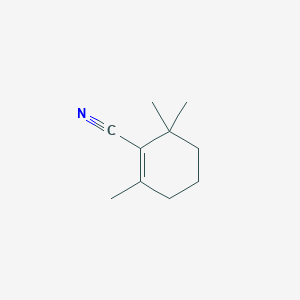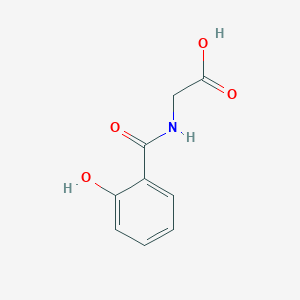
乙酰乙酸乙酯-4-13C
概述
描述
Ethyl acetoacetate-4-13C is a labeled compound that is used in scientific research for various purposes. It is a stable isotope-labeled compound that is used in biochemical and physiological studies. It is the ethyl ester of acetoacetic acid and is a colorless liquid . It is widely used as a chemical intermediate in the production of a wide variety of compounds .
Synthesis Analysis
Ethyl acetoacetate is industrially produced by treatment of diketene with ethanol . The small scale preparation of ethyl acetoacetate is a classic laboratory procedure . It involves Claisen condensation of ethyl acetate. Two moles of ethyl acetate condense to form one mole each of ethyl acetoacetate and ethanol .
Molecular Structure Analysis
The molecular formula of Ethyl acetoacetate-4-13C is C6H10O3 . The IUPAC name of ethyl acetoacetate is ethyl 3-oxobutanoate . The molecular weight of Ethyl acetoacetate-4-13C is 134.11 g/mol .
Chemical Reactions Analysis
Ethyl acetoacetate is a building block in organic synthesis since the protons alpha to carbonyl groups are acidic, and the resulting carbanion undergoes nucleophilic substitution . Ethyl acetoacetate is often used in the acetoacetic ester synthesis similar to diethyl malonate in the malonic ester synthesis or the Knoevenagel condensation . A subsequent thermal decarboxylation is also possible .
Physical And Chemical Properties Analysis
Ethyl acetoacetate-4-13C has a density of 1.029g/mL at 25°C . Its melting point is -43°C (lit.) and its boiling point is 181°C (lit.) . The refractive index is n20/D 1.419 (lit.) .
科学研究应用
生物柴油的生物基稀释剂:乙酰乙酸乙酯用作生物基稀释剂,以增强由废食用油生产的生物柴油的冷流性能和氧化稳定性 (曹、王、刘和韩,2014)。
药物分析:它作为一种灵敏且适用的方法,用于分光光度法测定药物制剂中的苯并噻二嗪类利尿剂 (Belal、Rizk、Ibrahiem 和 El-Din,1986),以及用于测定氯苯二氮卓和硝西泮 (Walash、Rizk 和 El-Brashy,1988)。
毒性研究:由于其与 4-氟丁酸等有毒代谢物的结构相似性,它被研究了对脂肪酸代谢的潜在影响 (Fraser & Pattison,1955)。
化学化合物的合成:乙酰乙酸乙酯用于合成各种化合物,如 4-苯基-2-丁酮,该化合物在医学上用于减少炎症和生产可待因 (Zhang,2005)。
代谢研究:已经研究了它在大鼠中在不同饮食(如高脂肪或限制卡路里饮食)下的代谢,以了解酮体和酮血症的过量产生 (Chung & Dupont,1968)。
放射化学合成:乙酰乙酸乙酯用于合成放射性化学物质,如 [13C4,15N2]吡咯并三嗪酮,为核医学和诊断成像等领域做出贡献 (Ogan、Tran 和 Rinehart,2006)。
安全和危害
Ethyl acetoacetate-4-13C may cause adverse health effects if ingested or inhaled . It may irritate the skin, eyes, and mucous membranes . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . Personal protective equipment should be worn when handling this compound .
属性
IUPAC Name |
ethyl 3-oxo(413C)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBRDXRRQCHLP-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480004 | |
| Record name | Ethyl acetoacetate-4-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl acetoacetate-4-13C | |
CAS RN |
100548-44-5 | |
| Record name | Ethyl acetoacetate-4-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl acetoacetate-4-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

